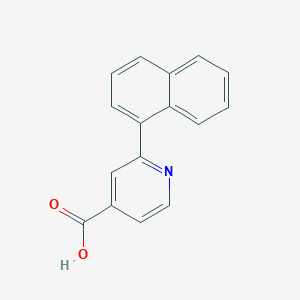

2-(Naphthalen-1-yl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)12-8-9-17-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISKBORJJFIVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540646 | |

| Record name | 2-(Naphthalen-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100004-93-1 | |

| Record name | 2-(1-Naphthalenyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100004-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Naphthalen-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Characterization of 2 Naphthalen 1 Yl Isonicotinic Acid and Its Derivatives

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Molecular Structure Elucidation

In the FT-IR spectrum, the carboxylic acid group presents a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer form common in carboxylic acids in the solid state. hmdb.ca The C=O stretching vibration of the carboxyl group gives rise to a strong absorption band, expected around 1700-1725 cm⁻¹. hmdb.ca The presence of the aromatic naphthalene (B1677914) and pyridine (B92270) rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N ring stretching vibrations. vscht.cz The in-plane and out-of-plane C-H bending vibrations of the substituted aromatic rings provide further structural information in the fingerprint region (below 1500 cm⁻¹). vscht.cz For instance, the FT-IR analysis of isonicotinic acid and its sulfonic acid derivative shows characteristic peaks for the aromatic ring and the carboxylic acid functional group. researchgate.net

FT-Raman spectroscopy complements the FT-IR data. The C=C stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, typically show strong and sharp bands in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active. The vibrational modes of the naphthalene and pyridine rings can be assigned based on established data for these parent molecules and their derivatives. nih.govchemicalbook.com

Table 1: Predicted Characteristic Vibrational Frequencies for 2-(Naphthalen-1-yl)isonicotinic Acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Aromatic Rings | C-H stretch | > 3000 | Medium to Weak |

| Aromatic Rings | C=C and C=N stretch | 1400-1600 | Medium to Strong |

| Naphthalene Ring | Ring breathing modes | Varies | Strong in Raman |

| Pyridine Ring | Ring breathing modes | Varies | Strong in Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of the hydrogen and carbon atoms within this compound.

In the ¹H NMR spectrum, the carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. hmdb.ca The protons of the naphthalene and pyridine rings will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) of these protons provide detailed information about their positions on the rings and their proximity to neighboring protons. For instance, the protons on the pyridine ring adjacent to the nitrogen atom are expected to be the most deshielded. stackexchange.comchemicalbook.com The protons of the naphthalene ring will exhibit a complex multiplet pattern characteristic of a 1-substituted naphthalene system.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the range of 165-180 ppm. hmdb.ca The carbon atoms of the aromatic rings will appear in the region of 120-150 ppm. The carbon atom of the pyridine ring attached to the nitrogen (C2) and the carbon attached to the carboxylic acid (C4) will have distinct chemical shifts. Similarly, the quaternary carbons of the naphthalene ring (at the point of fusion and substitution) will be distinguishable from the protonated carbons. Data from related compounds like isonicotinic acid allyl ester can aid in the assignment of these signals. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Carboxylic Acid (COOH) | 10-13 | broad s |

| ¹H | Pyridine Ring | 7.5-9.0 | m |

| ¹H | Naphthalene Ring | 7.4-8.5 | m |

| ¹³C | Carbonyl (COOH) | 165-180 | s |

| ¹³C | Pyridine Ring | 120-150 | s, d |

| ¹³C | Naphthalene Ring | 120-135 | s, d |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the extended conjugated system formed by the naphthalene and pyridine rings.

Isonicotinic acid itself exhibits absorption maxima, and the attachment of the naphthalene moiety is expected to cause a bathochromic (red) shift and an increase in the molar absorptivity due to the extension of the chromophore. mdpi.comresearchgate.net The spectrum will likely show multiple absorption bands corresponding to the different electronic transitions within the naphthalene and pyridine ring systems. The position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry (e.g., EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₁NO₂), the molecular ion peak [M]⁺ would be observed at m/z 249.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would involve the loss of the carboxylic acid group as a hydroxyl radical (•OH, loss of 17 amu) or a carboxyl radical (•COOH, loss of 45 amu). Another significant fragmentation would be the loss of carbon monoxide (CO, loss of 28 amu) from the ion formed after the initial loss of the hydroxyl radical. The naphthalene cation (C₁₀H₇⁺, m/z 127) and the pyridyl fragment are also expected to be prominent peaks in the mass spectrum. Analysis of derivatives like N'-(1,4-naphtho-quinone-2-yl) isonicotinohydrazide shows fragmentation patterns that can help in interpreting the spectra of related compounds. uky.edu

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions that govern the solid-state architecture. Carboxylic acids are known to form strong hydrogen-bonded dimers. hmdb.ca In the case of this compound, it is of interest to see whether the carboxylic acid groups form the expected homodimeric synthon or if they engage in hydrogen bonding with the nitrogen atom of the pyridine ring of a neighboring molecule, forming a heterodimeric synthon. mdpi.com The crystal structure of related compounds, such as (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, demonstrates the formation of O—H···N hydrogen bonds. uky.edu Additionally, π-π stacking interactions between the aromatic naphthalene and/or pyridine rings of adjacent molecules are likely to play a significant role in stabilizing the crystal lattice.

Advanced Spectroscopic Techniques (e.g., EPR Spectroscopy) for Specific Electronic States

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. As this compound is a closed-shell molecule with no unpaired electrons in its ground state, it is EPR-silent. Therefore, this technique is not applicable for the direct characterization of the parent molecule. However, EPR could be employed to study radical species that might be generated from the molecule through processes like oxidation, reduction, or photochemical excitation.

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 Naphthalen 1 Yl Isonicotinic Acid Ligands

Ligand Design Principles and Coordination Modes of Isonicotinic Acid-Naphthalene Scaffolds

The design of 2-(naphthalen-1-yl)isonicotinic acid as a ligand is predicated on the synergistic combination of its two constituent molecular fragments. The isonicotinic acid portion provides robust and predictable coordination sites for metal ions, primarily through the pyridine (B92270) nitrogen atom and the oxygen atoms of the carboxylate group. Carboxylates are known to be versatile ligands, capable of adopting various binding modes, including monodentate, bidentate chelating, and bridging interactions that can link multiple metal centers. mdpi.com

The incorporation of the bulky naphthalene (B1677914) group serves several critical functions in ligand design. Firstly, it introduces significant steric hindrance, which can influence the coordination geometry around the metal center and prevent the formation of densely packed, simple structures, thereby favoring more complex or discrete molecular architectures. Secondly, the extended π-system of the naphthalene ring is crucial for directing the assembly of molecules in the solid state through non-covalent interactions. uky.edu Specifically, it promotes π-π stacking, a key interaction in crystal engineering that helps stabilize the resulting supramolecular structures. uky.edunih.gov The interplay between the primary coordination bonds to the metal and these secondary intermolecular forces, such as π-π stacking and hydrogen bonding, is fundamental to the construction of the final crystal lattice. Computational studies on related systems have confirmed that substituent size and the potential for π-π interactions play a significant role in the formation of different crystalline forms, or polymorphs. uky.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol. sciencepub.net The resulting complexes can be isolated as crystalline solids, and their structures and properties are elucidated through a suite of analytical techniques.

Standard characterization methods include:

Spectroscopic Techniques: Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the carboxylate (C=O) and pyridine ring vibrations. ajol.infomdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the ligand's structure in solution.

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometric ratio of metal to ligand. ajol.infonih.gov

The versatile nature of the isonicotinic acid scaffold, combined with the steric influence of the naphthalene group, allows for the formation of metal complexes with a wide array of coordination geometries.

Binuclear and Distorted Square-Pyramidal Geometry: A notable example is the formation of centrosymmetric binuclear mercury(II) complexes with a related ligand, N-(naphthalen-1-yl)isonicotinamide. In these structures, two mercury centers are bridged by halide ions, and each mercury atom adopts a five-coordinate, distorted square-pyramidal geometry.

Octahedral Geometry: This is a common coordination geometry for transition metals. For instance, complexes of isonicotinic acid with Co(II) and Cu(II) have been shown to adopt distorted octahedral geometries. ajol.info In these cases, the central metal ion is typically coordinated by two isonicotinic acid ligands acting in a monodentate fashion through the pyridine nitrogen, with the remaining coordination sites occupied by other ligands like water or hydroxides. ajol.info

Square Planar and Hepta-coordination: While not yet explicitly documented for this compound itself, related Schiff bases derived from isonicotinic acid hydrazide have been shown to form complexes with diverse geometries. These include square planar configurations, often distorted towards tetrahedral, for Cu(II) complexes, and seven-coordinate (hepta-coordination) geometries for complexes involving larger ions like UO₂(II) and various lanthanides. nih.govias.ac.inresearchgate.net This suggests that the this compound ligand could also support such coordination numbers depending on the choice of metal ion.

| Geometry | Metal Ion(s) | Example Ligand System | Coordination Number | Reference |

|---|---|---|---|---|

| Distorted Square-Pyramidal (Binuclear) | Mercury(II) | N-(naphthalen-1-yl)isonicotinamide | 5 | |

| Distorted Octahedral | Co(II), Cu(II) | Isonicotinic acid | 6 | ajol.info |

| Square Planar (distorted) | Cu(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 4 | nih.gov |

| Hepta-coordination | UO₂(II), Lanthanides(III) | Isonicotinic acid hydrazone derivatives | 7 | nih.govias.ac.in |

The assembly of individual metal complexes into a stable, three-dimensional crystal lattice is heavily governed by non-covalent intermolecular interactions. For structures derived from this compound, hydrogen bonding and π-π stacking are of paramount importance.

π-π Stacking: The large, planar surface of the naphthalene moiety is ideally suited for π-π stacking interactions. nih.govresearchgate.net This type of interaction, where the electron clouds of adjacent aromatic rings attract one another, is a dominant force in the crystal packing of many aromatic compounds. uky.edunih.gov In complexes involving N-(naphthalen-1-yl)isonicotinamide, π-π interactions contribute significantly to the stabilization of the crystal structure. The balance between these stacking forces and hydrogen bonding dictates the final supramolecular assembly. uky.edu

Electronic, Magnetic, and Optical Properties of Coordination Compounds

The properties of coordination compounds are intrinsically linked to the nature of the metal ion and the ligand field it experiences.

Electronic Properties: The electronic properties of these complexes can be investigated using techniques like UV-visible spectroscopy. acs.org The absorption bands observed correspond to electronic transitions within the ligand (π-π*) and charge-transfer transitions between the metal and the ligand. nih.gov The coordination of the naphthalene-containing ligand to a metal can alter these transitions, providing insight into the electronic structure of the resulting complex. mdpi.com

Magnetic Properties: The magnetic behavior of these complexes is determined by the number of unpaired electrons on the central metal ion. fiveable.melibretexts.org Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. hawaii.eduiitk.ac.in For example, Co(II) and Cu(II) complexes with isonicotinic acid have been shown to be paramagnetic, with effective magnetic moments consistent with high-spin octahedral configurations. ajol.info The magnetic properties can be tuned by the choice of metal and the coordination geometry imposed by the ligand. nih.gov

| Complex Formula | Metal Ion | Effective Magnetic Moment (μeff) | Inferred Geometry | Magnetic Behavior | Reference |

|---|---|---|---|---|---|

| [Co(INA)₂(OH)₂(H₂O)₂] | Co(II) | 5.11 B.M. | High-spin Octahedral | Paramagnetic | ajol.info |

| [Cu(INA)₂(OH)₂(H₂O)₂] | Cu(II) | 1.71 B.M. | Octahedral | Paramagnetic | ajol.info |

| [Zn(INA)₂(OH)₂(H₂O)₂] | Zn(II) | - | Octahedral | Diamagnetic | ajol.info |

Optical Properties: Lanthanide complexes are particularly known for their unique optical properties, such as strong fluorescence or luminescence. ias.ac.in The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. While specific studies on this compound with lanthanides are not detailed, related isonicotinate ligands have been successfully used to create luminescent lanthanide complexes. cityu.edu.hk Additionally, metal complexes of various naphthalene derivatives are known to exhibit fluorescence, which can be either enhanced or quenched upon coordination to a metal ion like Al(III), Zr(IV), or Cu(II). researchgate.net

Applications of Metal Complexes Derived from this compound Ligands

The tailored structures and properties of metal complexes derived from ligands like this compound make them promising candidates for various applications, particularly in catalysis.

Coordination complexes are widely used as catalysts in organic synthesis due to their ability to activate substrates and facilitate chemical transformations. Copper complexes, in particular, have shown significant catalytic activity in a range of reactions. rasayanjournal.co.in

Recent research has demonstrated that copper(II) complexes anchored to isonicotinic acid-functionalized magnetic nanoparticles are effective and recyclable catalysts. rsc.org These catalysts have been successfully employed in the oxidation of alcohols using H₂O₂ and the reduction of nitroarenes with NaBH₄. rsc.org Another study showed that a copper catalyst immobilized on isonicotinic acid hydrazide-functionalized nanomagnetite could be used for the direct synthesis of phenols and anilines. researchgate.net These findings strongly suggest that new complexes derived from this compound could also function as effective catalysts, with the naphthalene moiety potentially influencing catalytic efficiency and selectivity through its steric and electronic effects.

Luminescent Materials and Sensing Platforms

No specific studies detailing the use of this compound in the development of luminescent materials or sensing platforms were identified in the searched scientific literature. Research on analogous structures, such as coordination polymers based on isonicotinic acid and ligands containing naphthalene moieties, suggests that these individual components can contribute to luminescent properties. researchgate.netx-mol.com Isonicotinic acid and its derivatives are well-known linkers for constructing coordination complexes, including those with lanthanide ions that can exhibit characteristic luminescence. researchgate.net Similarly, the naphthalene group is a known fluorophore. However, without experimental data on coordination complexes specifically derived from this compound, any discussion of its potential luminescent or sensing capabilities would be purely speculative.

Biological and Pharmaceutical Research Potential of 2 Naphthalen 1 Yl Isonicotinic Acid and Its Derivatives

Antimicrobial Activity Profile

A thorough search of scientific databases and research publications did not yield any specific studies detailing the antimicrobial activity of 2-(Naphthalen-1-yl)isonicotinic acid. The research in this area is concentrated on derivatives of isonicotinic acid, such as isonicotinic acid hydrazides, which are evaluated for their antimicrobial properties. researchgate.netcolab.wsxiahepublishing.com Similarly, various naphthalene (B1677914) derivatives have been synthesized and tested for their antimicrobial effects. nih.govpandawainstitute.com However, specific data for this compound is not present in the reviewed literature.

Antibacterial Efficacy Studies

No specific studies on the antibacterial efficacy of this compound were identified. Research has been conducted on related compounds, for example, isonicotinic acid hydrazide derivatives have been synthesized and tested against various bacterial strains. colab.ws

Antifungal Efficacy Studies

Specific studies on the antifungal efficacy of this compound could not be located. The available research investigates the antifungal properties of various derivatives, but not the parent compound itself.

Antimycobacterial Efficacy Studies (e.g., against Mycobacterium tuberculosis)

While there is extensive research on isonicotinic acid derivatives, particularly isoniazid (B1672263) (a primary drug for tuberculosis treatment) and its analogues, no studies were found that specifically evaluate the antimycobacterial efficacy of this compound. nih.govnih.govresearchgate.netnih.govnih.gov The focus of the scientific community has been on modifying the isonicotinic acid structure to enhance antimycobacterial activity. nih.govresearchgate.net

Antiviral Activity Investigations

No dedicated studies on the antiviral activity of this compound were found in the reviewed literature. Research into the antiviral properties of related compounds, such as certain isonicotinic acid derivatives and indole-3-carboxylic acid derivatives, has been conducted, but specific data for the compound is absent. nih.gov

Anticancer and Antiproliferative Potentials

There is no available research specifically investigating the anticancer and antiproliferative potentials of this compound. The scientific literature does, however, contain studies on the anticancer properties of various naphthalene derivatives and other related molecular structures. For instance, novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles have been synthesized and evaluated as potential anticancer agents. nih.gov

Anti-Inflammatory Effects

Specific research on the anti-inflammatory effects of this compound is not available. The anti-inflammatory properties of other isonicotinic acid derivatives have been explored, with some compounds showing significant activity. nih.gov Additionally, compounds isolated from natural sources containing naphthalene structures have been investigated for their anti-inflammatory potential. mdpi.com

Other Pharmacological Activities (e.g., Antidepressant)

While direct studies on the antidepressant properties of this compound are not extensively documented, the core naphthalene structure is a recurring motif in compounds investigated for antidepressant effects. nih.gov The naphthalene scaffold is considered a versatile platform in medicinal chemistry, contributing to a wide array of neuropharmacological activities, including antidepressant actions. nih.gov

Research into derivatives has provided insights into potential activities. For instance, a series of novel 1,8-naphthyridine-3-carboxamides, which are structurally related to the naphthalene framework, were synthesized and evaluated for their potential as 5-HT3 receptor antagonists. nih.gov Several of these compounds exhibited promising antidepressant-like activity in preclinical models, such as the forced swim test in mice. nih.gov This suggests that the naphthalene moiety can be incorporated into structures that interact with key targets in the central nervous system implicated in depression. nih.gov

Furthermore, naphthalimide derivatives, another class of compounds containing the naphthalene ring system, have been identified as having immense pharmacological significance, with research pointing to their potential as antidepressant agents. nih.gov The broad therapeutic interest in naphthalene-based molecules, including marketed drugs like the antidepressant duloxetine (B1670986) which contains a naphthalene ring, underscores the scaffold's importance in the development of new central nervous system agents. nih.gov

Mechanistic Studies of Biological Action (e.g., Interactions with enzymes, cellular pathways, gene expression)

The precise mechanism of action for this compound is not fully elucidated. However, mechanistic studies on related naphthalene-containing compounds provide a framework for understanding its potential biological interactions. A primary mechanism associated with certain naphthalene derivatives, particularly naphthalimides, is their ability to intercalate with DNA. nih.govmdpi.com This interaction can disrupt cellular processes and inhibit enzymes crucial for cell function, such as topoisomerase-II. mdpi.com

Enzyme inhibition is a key mechanistic pathway for many bioactive naphthalene compounds. For example, studies on the fungicidal agent N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), which shares the naphthalen-1-yl group, revealed that it could inhibit the activity of enzymes like β-1,3-glucanase and ATPase. mdpi.com This inhibition led to a disruption in the energy supply and cell wall integrity of the target organism. mdpi.com Reverse molecular docking in the same study suggested that the compound could bind to target proteins such as β-1,3-glucanase, ABC transporters, and NADPH nitrate (B79036) reductase through forces like van der Waals interactions, electrostatic forces, and hydrogen bonding. mdpi.com

In the context of antidepressant action, the mechanism for related naphthalene derivatives has been linked to specific receptor interactions. For certain 1,8-naphthyridine-3-carboxamides, the antidepressant-like effects were attributed to their antagonist activity at the 5-HT3 receptor. nih.gov Investigations into NNPCN also revealed significant impacts on cellular pathways and gene expression, with transcriptome sequencing identifying hundreds of differentially expressed genes following treatment, indicating a broad effect on cellular metabolism and stress response pathways. mdpi.com

Table 1: Investigated Mechanisms of Action for Naphthalene Derivatives

| Compound Class/Example | Investigated Mechanism(s) | Target(s) | Reference(s) |

|---|---|---|---|

| Naphthalimides | DNA Intercalation, Enzyme Inhibition | DNA, Topoisomerase-II | nih.govmdpi.com |

| 1,8-Naphthyridine-3-carboxamides | Receptor Antagonism | 5-HT3 Receptor | nih.gov |

Implications for Drug Discovery and Development

The structural features of this compound, combining a naphthalene moiety with an isonicotinic acid core, hold significant implications for drug discovery and development. The naphthalene scaffold is recognized as a privileged structure in medicinal chemistry, forming the foundation of numerous approved therapeutic agents. nih.gov Its broad spectrum of biological activities makes it an attractive starting point for the design of novel molecules with potentially improved efficacy and reduced side effects. nih.gov

The strategy of molecular hybridization, which involves combining two or more known pharmacophores into a single molecule, is a prominent approach in modern drug design aimed at enhancing biological activity. mdpi.com The structure of this compound exemplifies this concept, merging the versatile naphthalene group with isonicotinic acid, a known pharmacophore and the basis for the antitubercular drug isoniazid. mdpi.comfrontiersin.org This combination offers the potential for synergistic or novel pharmacological profiles.

The ease of synthesis and the ability to readily modify the naphthalimide scaffold have made it a focal point in the development of new therapeutic agents. nih.gov Linking active naphthalene derivatives with other pharmacophores is an area of active research. nih.gov Fungal naphthalenones are also being explored as valuable building blocks for synthesizing compounds to treat a variety of human disorders. mdpi.com However, for these promising scaffolds to be translated into clinical candidates, further research is essential. Future work should focus on comprehensive in-vivo assessments and detailed mechanistic studies to fully understand their therapeutic potential and mode of action. mdpi.com

Advanced Analytical Method Development for Research and Quality Control

Development of Chromatographic Methods (e.g., High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic techniques are central to the analysis of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for quantification and purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it ideal for detecting low-level impurities or for analysis in complex biological matrices. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

The development of an HPLC method for a compound like 2-(Naphthalen-1-yl)isonicotinic acid would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. For related isonicotinic acid derivatives, reversed-phase HPLC using a C18 column is a common starting point. researchgate.net The mobile phase typically consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure adequate separation of the main compound from any potential impurities or degradation products. nih.gov Detection for this class of compounds is often achievable at wavelengths around 254 nm. researchgate.net

For instance, a stability-indicating HPLC method for the related compound isoniazid (B1672263) and its impurity, isonicotinic acid, utilized an Inertsil C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 6.9) at a flow rate of 1.5 ml/min, with detection at 254 nm. researchgate.net Such a method demonstrates the clear separation of the primary analyte from its related substances. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. This technique is particularly valuable for quantitative analysis at very low concentrations. Method development involves optimizing not only the chromatographic separation but also the mass spectrometric conditions, including the ionization source (e.g., electrospray ionization - ESI) and the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for quantification. nih.gov

A sensitive LC-MS/MS method for the simultaneous determination of nicotinic acid and its metabolites in plasma involved protein precipitation for sample preparation, followed by separation on a specialized analytical column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid. nih.gov Similarly, methods for naphthalene (B1677914) metabolites have been developed using LC-MS/MS, demonstrating the ability to measure multiple components, including mercapturic acids, with high accuracy and precision. researchgate.netresearchgate.net For this compound, a similar approach would provide a highly selective and sensitive assay for research and quality control. nih.gov

Table 1: Illustrative HPLC and LC-MS/MS Method Parameters for Compounds Analogous to this compound

| Parameter | HPLC Example (for Isoniazid/Isonicotinic Acid) researchgate.net | LC-MS/MS Example (for Nicotinic Acid Metabolites) nih.gov |

|---|---|---|

| Column | Inertsil C18, 250 x 4.6 mm, 5 µm | Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm |

| Mobile Phase | A: Potassium dihydrogen phosphate buffer (pH 6.9) | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Elution Mode | Isocratic | Gradient | | Flow Rate | 1.5 mL/min | Not specified | | Detection | UV at 254 nm | ESI-Tandem Mass Spectrometry | | Sample Prep | Dilution with mobile phase | Protein precipitation with acetonitrile |

Principles of Analytical Method Validation (e.g., Specificity, Accuracy, Precision, Robustness)

Analytical method validation is the process of confirming that a method is suitable for its intended purpose. numberanalytics.com According to the International Council for Harmonisation (ICH) guideline Q2(R1), validation is a cornerstone of quality assurance, ensuring that analytical results are reliable and reproducible. pharmavalidation.inich.org The key validation characteristics include specificity, accuracy, precision, and robustness. gmpinsiders.comelementlabsolutions.com

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmavalidation.inelementlabsolutions.com For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that its peak purity is confirmed, often using a photodiode array (PDA) detector or mass spectrometry. researchgate.net

Accuracy: Accuracy expresses the closeness of the results obtained by the method to the true value. gmpinsiders.com It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. elementlabsolutions.com The results are usually reported as a percentage of recovery. gmpinsiders.com For an assay, accuracy is often assessed over a minimum of three concentration levels covering the specified range, with multiple preparations at each level. ich.org

Precision: Precision reflects the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is considered at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision). wjarr.com

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. wjarr.com

Reproducibility: Expresses the precision between different laboratories. wjarr.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gmpinsiders.comelementlabsolutions.com For an HPLC method, robustness would be tested by slightly varying parameters like mobile phase pH, mobile phase composition, column temperature, and flow rate. elementlabsolutions.com

Table 2: Typical Acceptance Criteria for Analytical Method Validation (ICH Q2(R1))

| Validation Parameter | Typical Acceptance Criteria for Assay | Source |

|---|---|---|

| Accuracy | 98.0% - 102.0% recovery of the analyte. | nih.govfrontiersin.org |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | ich.orgwjarr.com |

| Specificity | The analyte peak is resolved from all other peaks (impurities, degradants) and meets peak purity criteria. | pharmavalidation.inelementlabsolutions.com |

| Linearity | Correlation coefficient (r²) ≥ 0.999. | nih.gov |

| Range | The range is established based on acceptable levels of linearity, accuracy, and precision. | gmpinsiders.com |

| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within defined limits after deliberate small changes to method parameters. | gmpinsiders.comelementlabsolutions.com |

Application of Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. americanpharmaceuticalreview.com It aims to build quality into the method from the outset, rather than relying on testing at the end. sepscience.com The outcome of applying AQbD is a well-understood, robust method that consistently delivers its intended performance throughout its lifecycle. americanpharmaceuticalreview.com

The AQbD process for developing an HPLC method for this compound would follow several key steps:

Define the Analytical Target Profile (ATP): This first step establishes the goals for the method by defining its required performance characteristics, such as the need to accurately quantify the main compound and separate it from specific impurities within a certain run time. sepscience.comnih.gov

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the method's performance characteristics (e.g., peak resolution, retention time) that must be controlled to ensure the desired quality. impactfactor.org CMPs are the method variables (e.g., mobile phase pH, gradient slope, column temperature) that can impact the CQAs. sepscience.com Risk assessment tools, like a fishbone diagram, are often used to identify potential CMPs. sepscience.com

Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, DoE is used to systematically study the effects of multiple CMPs and their interactions on the CQAs. sepscience.com This multivariate approach is efficient and provides a comprehensive understanding of the method. nih.gov

Establish the Method Operable Design Region (MODR): The data from the DoE studies are used to define a MODR. The MODR is a multidimensional space of method parameters within which the method has been proven to perform robustly and meet all acceptance criteria. americanpharmaceuticalreview.comnih.gov Operating within this region provides regulatory flexibility and reduces the likelihood of method failure or out-of-specification results. nih.gov

By applying AQbD, the resulting analytical method for this compound would be not only validated but also demonstrably robust, with a clear understanding of the factors that control its performance. jmpas.com

Emerging Research Frontiers: The Potential of this compound

The scientific community is increasingly exploring the multifaceted applications of unique chemical compounds, and this compound is emerging as a molecule of significant interest. Its distinct structure, which combines a naphthalene group with an isonicotinic acid moiety, suggests a wide range of potential applications in environmental science, materials science, and nanotechnology. This article delves into the prospective research directions for this compound, focusing on its environmental applications, its role in supramolecular chemistry, and its integration into advanced materials.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Naphthalen-1-yl)isonicotinic acid and its derivatives?

The synthesis typically involves coupling reactions between naphthalene derivatives and isonicotinic acid scaffolds. For example, derivatives like 3-(3-(naphthalen-1-yl)ureido)isonicotinic acid are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by hydrolysis. Key steps include:

Q. How should researchers characterize the purity and structural identity of this compound?

- Purity Analysis : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Reference standards like 1-Naphthylacetic acid (CAS 86-87-3) can aid in method validation ().

- Structural Confirmation : Employ -NMR (e.g., aromatic proton integration) and FTIR (carboxylic acid C=O stretch at ~1700 cm) ().

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 185–186°C for related analogs) ().

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve structures, leveraging Olex2 or WinGX interfaces ().

- Critical parameters: Ensure crystal quality (size >0.1 mm) and collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. For twinned crystals, apply SHELXD for phase refinement ().

- Validate hydrogen bonding patterns (e.g., carboxylic acid dimerization) using Mercury software .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to targets like TraE protein (PDB ID: 5WIP) ().

- Cellular Assays : Compare cytotoxicity (e.g., HepG2/THP-1 cells) and antimicrobial activity (e.g., S. aureus) across derivatives. Normalize data to solvent controls (DMSO ≤0.1%) to rule out artifacts ().

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of substituent effects (e.g., furyl vs. naphthyl groups) .

Q. What strategies optimize the refinement of crystallographic data for structurally complex derivatives?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, particularly for low-symmetry space groups (e.g., P) ().

- Refinement Challenges : For disordered naphthalene moieties, apply restraints (e.g., SIMU/DELU in SHELXL) and partial occupancy modeling. Validate using R (ΔR <5%) ().

- Hydrogen Bonding Networks : Use PLATON to analyze supramolecular interactions, critical for stability predictions ().

Q. How can computational methods predict solvent compatibility and solubility for formulation studies?

- Linear Gibbs Energy Relationships (LGERs) : Derive solute descriptors from solubility data in water and organic solvents (e.g., logP for nicotinic acid analogs). Predict partition coefficients using Abraham’s equation ().

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, ethanol) with the carboxylic acid group to optimize dissolution. Compare with experimental solubility assays ().

- Green Chemistry Metrics : Use E-factor or atom economy to select solvents (e.g., ethanol > toluene) ().

Q. What are the best practices for resolving conflicting spectral data in structural elucidation?

- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and IR with SC-XRD to resolve ambiguities (e.g., tautomerism in solid vs. solution states) ().

- Advanced NMR Methods : Employ - COSY and NOESY to assign stereochemistry in crowded aromatic regions ().

- Contradiction Resolution : If NMR and X-ray data conflict (e.g., protonation states), conduct pH-dependent UV-Vis titration to identify dominant forms in solution .

Methodological Notes

- Data Reproducibility : Archive raw crystallographic data (e.g., CIF files) and NMR spectra in public repositories (e.g., Cambridge Structural Database, Zenodo) per FAIR principles ().

- Ethical Reporting : Disclose all synthetic yields, failed experiments, and negative bioactivity results to avoid publication bias ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.